molecular formula C5H2INS B091106 2-Iodothiophene-3-carbonitrile CAS No. 18800-01-6

2-Iodothiophene-3-carbonitrile

Cat. No. B091106
Key on ui cas rn: 18800-01-6
M. Wt: 235.05 g/mol
InChI Key: SAARTNKVCGHQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Degass a solution of 2-iodo-thiophene-3-carbonitrile (20 g, 85 mmol), 4-bromobenzeneboronic acid (18.8 g, 94 mmol), potassium carbonate (26 g, 187 mmol) and tetrakis(triphenylphosphine)-palladium (0) (10 g, 8.5 mmol) in a mixture of anhydrous dimethoxyethane (300 mL) and absolute ethanol (150 mL) with Ar or N2 for 15 min and stir for 12 hours at 80° C. Cool the reaction mixture to room temperature, add water (100 ml) and extract the crude product dichloromethane (3×150 mL). Purification by chromatography (hexane-ethyl acetate 10/1) yields 16.3 g (72%) as a white solid: 1H NMR (CDCl3): δ 7.32 (m, 2H), 7.62 (m, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[Br:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].N#N>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)C.C(COC)OC>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[S:3][CH:4]=[CH:5][C:6]=2[C:7]#[N:8])=[CH:12][CH:11]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC=1SC=CC1C#N
Name
Quantity
18.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir for 12 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the crude product dichloromethane (3×150 mL)
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (hexane-ethyl acetate 10/1)
CUSTOM
Type
CUSTOM
Details
yields 16.3 g (72%) as a white solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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